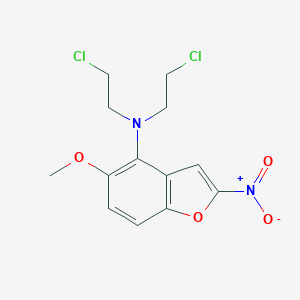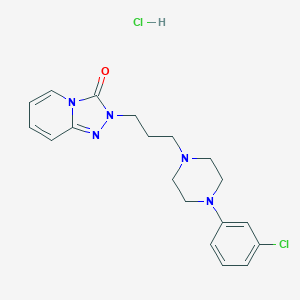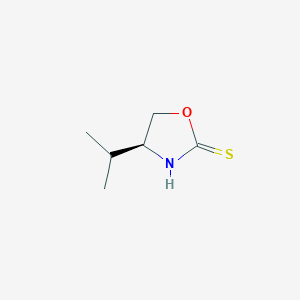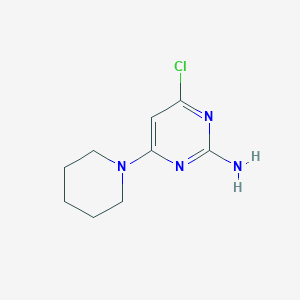
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been extensively explored, involving multi-step chemical processes that start from simple precursors to obtain the desired complex heterocyclic structures. For example, Desai et al. (2016) described the synthesis of a series of derivatives through a process involving the condensation and cyclization reactions, showcasing the typical synthetic routes employed in creating such compounds (Desai, Makwana, & Senta, 2016).
Scientific Research Applications
Synthesis Methodologies
- A study by Russell et al. (2015) utilized a hybrid flow and microwave approach for the synthesis of a broad spectrum protein kinase inhibitor, highlighting a method that enhances yield and atom economy while reducing synthetic steps and purification requirements (Russell et al., 2015).
Antimicrobial Activity
- Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating their antibacterial activity. This study underscores the potential of such compounds in addressing microbial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activities
- The development of novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine showed moderate cytotoxic activity against prostate cancer cell lines, suggesting a potential pathway for anticancer drug development (Demirci & Demirbas, 2019).
Antitubercular and Antioxidant Activities
- Chandrashekaraiah et al. (2014) synthesized novel azetidinone analogues with antimicrobial and antitubercular activities, contributing to the search for new therapeutic agents against bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
DNA Cleavage and Anti-angiogenic Studies
- Kambappa et al. (2017) investigated the anti-angiogenic and DNA cleavage abilities of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, highlighting their potential in cancer therapy through inhibition of angiogenesis and DNA interaction (Kambappa et al., 2017).
properties
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWICKWOHZSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363296 | |
| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |
CAS RN |
104637-64-1 | |
| Record name | 4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104637-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

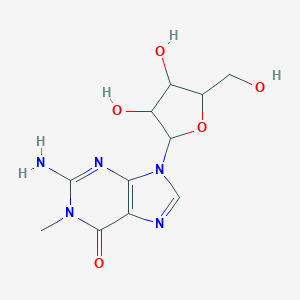
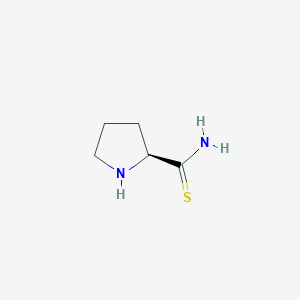
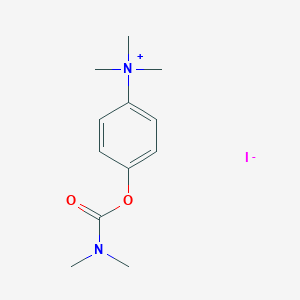
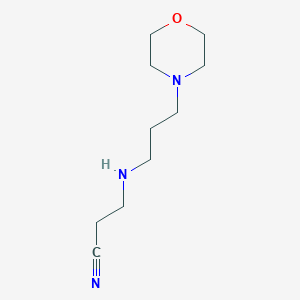
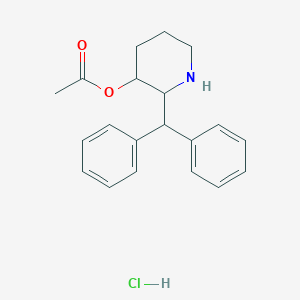
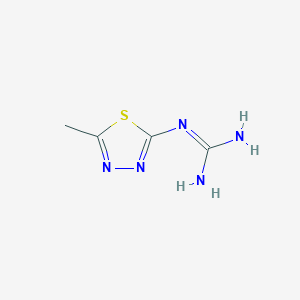
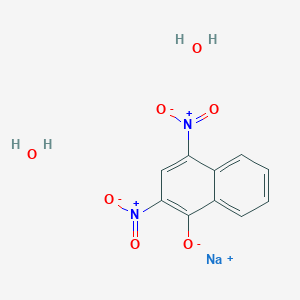

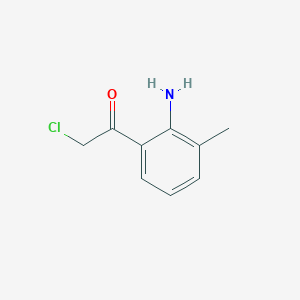
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
